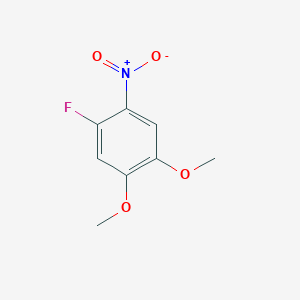

1-氟-4,5-二甲氧基-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a chemical compound with the CAS Number: 959081-93-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 1-fluoro-4,5-dimethoxy-2-nitrobenzene .

Synthesis Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .科学研究应用

Reagent for Labeling Terminal Amino Acid Groups

1-Fluoro-4,5-dimethoxy-2-nitrobenzene serves as a valuable reagent for labeling terminal amino acid groups in proteins and peptides. By selectively reacting with amino groups, it allows researchers to study protein structure, folding, and interactions. The introduction of a fluorine atom enhances the specificity of labeling, making it a useful tool in proteomics and biochemistry studies .

Detection of Phenols

This compound finds application in detecting phenolic compounds. Phenols are abundant in natural products, environmental samples, and biological fluids. The reaction between 1-fluoro-4,5-dimethoxy-2-nitrobenzene and phenols leads to the formation of fluorescent derivatives, enabling sensitive and selective detection. Researchers use this method for quantification and identification of phenolic compounds in various matrices .

Suppression of Action Potentials in Nerves

Studies have explored the effects of 1-fluoro-4,5-dimethoxy-2-nitrobenzene on nerve function. It has been observed that this compound can suppress action potentials in nerves. By modulating ion channels or interfering with neuronal signaling, it provides insights into neurophysiology and potential therapeutic strategies for conditions involving abnormal nerve excitability .

Induction of Contact Hypersensitivity

Researchers have investigated the immunomodulatory properties of 1-fluoro-4,5-dimethoxy-2-nitrobenzene. It has been shown to induce contact hypersensitivity, an immune response triggered by skin exposure to certain chemicals. Understanding the mechanisms behind this induction can lead to advancements in immunology and dermatology .

Component of Hair Dyes

Interestingly, 1-fluoro-4,5-dimethoxy-2-nitrobenzene is used as a component in hair dyes. Its chemical properties contribute to color development and stability in hair coloring formulations. While this application is less common in scientific research, it highlights the compound’s versatility across different industries .

Preparation of Soluble Aromatic Polyimides

Researchers have explored the use of 1-fluoro-4,5-dimethoxy-2-nitrobenzene in the synthesis of novel soluble aromatic polyimides. These high-performance polymers find applications in materials science, electronics, and coatings. The fluorine substitution enhances solubility and alters the polymer’s properties, making it suitable for specific applications .

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and proteins, particularly those involved in cellular signaling and metabolic pathways .

Mode of Action

It’s known that nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . This suggests that 1-Fluoro-4,5-dimethoxy-2-nitrobenzene may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its structural similarity to other nitrobenzene derivatives, it may influence pathways related to cellular signaling and metabolism .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and structure, suggest that it may have reasonable bioavailability .

Result of Action

Based on its chemical structure and reactivity, it may induce changes in cellular signaling and metabolic processes .

Action Environment

The action, efficacy, and stability of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical species .

属性

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMDYIAERBGUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2613711.png)

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)